Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Overview
Description
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a tert-butyl ester group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps :
Starting Material: The synthesis begins with 4-hydroxymethyl pyridine.
Intermediate Formation: The intermediate tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is formed through a series of reactions.
Final Product: The final product, this compound, is obtained after further functionalization and purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways . The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate include:
- Tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-hydroxy-3-azabicyclo[320]heptane-3-carboxylate lies in its specific bicyclic structure and the presence of both a hydroxyl group and a tert-butyl ester group
Biological Activity
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, with the CAS number 663172-78-9, is a bicyclic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthetic pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.28 g/mol
- SMILES Notation : OC1CC2C1CN(C2)C(=O)OC(C)(C)C
This compound features a bicyclic structure that is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds within the azabicyclo family exhibit various biological activities, particularly in the realm of pharmacology. The mechanisms through which this compound exerts its effects include:
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial strains, suggesting potential for this compound as an antimicrobial agent.
- Neuropharmacological Effects : The bicyclic structure may interact with neurotransmitter systems, potentially influencing cognitive functions and mood regulation.
- Enzyme Inhibition : Some azabicyclo compounds are known to act as enzyme inhibitors, which can be crucial in therapeutic contexts such as cancer treatment.
Antimicrobial Activity
A study published in MDPI highlighted the role of bicyclic compounds in designing novel antibiotics. The structural analogs of tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane have been evaluated for their antibacterial properties against pathogens like Acinetobacter baumannii, with promising results suggesting that they may serve as effective beta-lactamase inhibitors .
Neuropharmacological Research
Research has indicated that derivatives of azabicyclo compounds can modulate neurotransmitter release and uptake, presenting potential applications in treating neurological disorders. A review discussed various derivatives and their interactions with serotonin and dopamine receptors, which could be relevant for developing treatments for depression and anxiety disorders .
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
This compound | 663172-78-9 | Potential antimicrobial and neuropharmacological effects |
Sulbactam | 68373-55-7 | Beta-lactamase inhibitor, antibacterial activity |
Durlobactam | 1552266-34-8 | Protects sulbactam from degradation, enhances antibacterial efficacy |
Properties
IUPAC Name |
tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFRPUSUNQPJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619555 | |
Record name | tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663172-78-9 | |
Record name | tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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